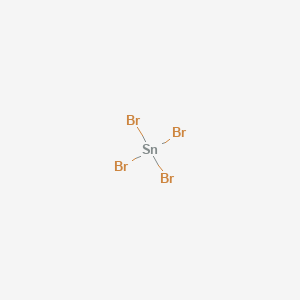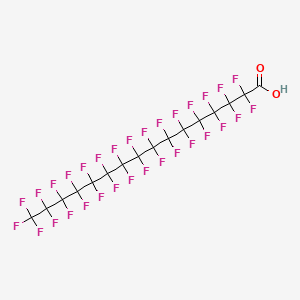
Oxalyl fluoride
Vue d'ensemble
Description
Oxalyl fluoride is an organofluorine compound with the formula (COF)2 . It is a fluorinated derivative of oxalic acid . This colorless liquid is prepared by the reaction of sodium fluoride with oxalyl chloride .
Synthesis Analysis
Oxalyl fluoride is synthesized by the reaction of sodium fluoride with oxalyl chloride . This reaction was first reported by C. W. Tullock and D. D. Coffman in 1960 .
Molecular Structure Analysis
Oxalyl fluoride has a molecular formula of C2F2O2 . The molecular weight of oxalyl fluoride is 94.017 g/mol . The structure of oxalyl fluoride has been investigated by electron diffraction .
Physical And Chemical Properties Analysis
Oxalyl fluoride is a colorless liquid . It has a melting point of -3 °C and a boiling point of 26.6 °C . The molecular weight of oxalyl fluoride is 94.017 g/mol .
Applications De Recherche Scientifique
Dielectric Etch Applications
Oxalyl fluoride has been evaluated as a potential replacement for perfluorocompounds in dielectric etch applications, particularly in semiconductor processing. It exhibits the capability of etching silicon dioxide with a low global warming potential, offering an environmentally friendlier alternative to traditional etching gases. However, challenges such as low oxide etch rates and poor selectivity to the mask layer have been observed, necessitating further optimization for practical application (Karecki et al., 2001).
Molecular Structure Analysis
Research has also focused on understanding the molecular structure and composition of gaseous oxalyl fluoride, utilizing techniques such as electron diffraction and molecular orbital calculations. These studies reveal the existence of stable trans and less stable cis forms of oxalyl fluoride, contributing to the fundamental understanding of its chemical behavior and potential reactivity (Friesen et al., 2006).
Catalysis and Nucleophilic Fluorination
Oxalyl fluoride plays a role in catalysis and nucleophilic fluorination, crucial for synthesizing fluorinated organic compounds used in pharmaceuticals and agrochemicals. Transition metal catalysis utilizing oxalyl fluoride has facilitated the development of efficient methods for the introduction of fluorine into organic molecules, enhancing their biological activity and stability (Hollingworth & Gouverneur, 2012).
Anion Sensing and Recognition
The unique chemical properties of oxalyl fluoride have been leveraged in the development of anion sensors, particularly for fluoride ions. These applications are significant due to fluoride's dual role as a beneficial chemical in low concentrations and a potential health hazard at high levels. Researchers have created compounds capable of selectively sensing fluoride ions, which could have implications for environmental monitoring and safety (Cametti & Rissanen, 2009).
Energy Storage Applications
In the context of energy storage, oxalyl fluoride has contributed to the development of advanced electrode materials for lithium batteries. The introduction of fluoride into electrode materials has been shown to increase their stability and performance, making oxalyl fluoride a valuable component in the quest for more efficient and durable energy storage solutions (Amatucci & Pereira, 2007).
Safety and Hazards
Oxalyl fluoride is not intended for medicinal, household, or other uses . It can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, and contact with water liberates toxic gas . Personal protective equipment, including chemical impermeable gloves, should be used when handling oxalyl fluoride .
Orientations Futures
Mécanisme D'action
Target of Action
Oxalyl fluoride is an organofluorine compound with the formula (COF)2 . It is a fluorinated derivative of oxalic acid It’s known that oxalyl fluoride is being investigated for use in etching as a replacement for compounds which have the liability of high global warming potential .
Mode of Action
It’s known that this colorless liquid is prepared by the reaction of sodium fluoride with oxalyl chloride . The vibrational spectra of oxalyl fluoride have been examined in the solid phase and re-examined in the fluid phases . From the disappearance of three major bands upon solidification, it is concluded that there must be two isomeric forms in the vapor .
Biochemical Pathways
It’s known that oxalyl fluoride is being investigated for use in etching , which suggests that it may interact with certain materials at a molecular level.
Result of Action
It’s known that oxalyl fluoride is being investigated for use in etching , suggesting that it may have the ability to interact with and modify certain materials at a molecular level.
Propriétés
IUPAC Name |
oxalyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOOYKLTKQCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059888 | |
| Record name | Ethanedioyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalyl fluoride | |
CAS RN |
359-40-0 | |
| Record name | Ethanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioyl difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioyl difluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioyl difluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7RR7QFL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















